1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)-
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Overview
Description
6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzotriazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds also have a fused bicyclic structure and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H7Cl2N3O |
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Molecular Weight |
292.12 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-1-4-10(5-2-8)18-13(19)11-7-9(15)3-6-12(11)16-17-18/h1-7H |
InChI Key |
WAPJFJZXTIXFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)N=N2)Cl |
Origin of Product |
United States |
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